molecular formula C10H17FN2O B1413486 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 2028026-37-9

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No.: B1413486
CAS No.: 2028026-37-9
M. Wt: 200.25 g/mol
InChI Key: UBKRRPSSYSNLSL-UHFFFAOYSA-N
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Description

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine is a fluorinated heterocyclic compound that features a piperidine ring substituted with a pyrrolidine-3-carbonyl group and a fluorine atom

Scientific Research Applications

Synthesis Methods

  • Isotopomer Synthesis : Synthesis methods for d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction and other techniques have been explored, highlighting the compound's relevance in isotope labeling and drug development (Proszenyák et al., 2005).
  • Crystal Structure Studies : Crystallographic studies of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, have been conducted to understand their structural properties (Sundar et al., 2011).

Chemical Properties and Applications

  • Density Functional Theory (DFT) Calculations : Studies involving DFT calculations and molecular docking of pyridine derivatives, including those similar to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been carried out to assess their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
  • Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, an area of interest in material science (Kaya et al., 2016).

Biological Applications

  • Anti-HIV Agents : Research has been conducted on pyrrolidine embodied CCR5 receptor antagonists, including compounds with fluoro groups, for their potential as anti-HIV agents (Li et al., 2010).
  • Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-Alzheimer's activity (Gupta et al., 2020).

Miscellaneous Applications

  • Fluorinated Compounds in Drug Design : The role of fluorine substituents, like those in this compound, in drug design and development, particularly in the context of receptor antagonists, has been explored (Isensee et al., 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, influencing their binding modes . The compound’s fluorophenyl substituents enhance its potency and biological activity . These interactions are crucial for its potential therapeutic applications.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes can lead to changes in cellular activities, such as glucose uptake in muscle and fat cells . These effects highlight its potential in treating metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s pyrrolidine ring contributes to its stereochemistry, allowing it to interact with various proteins and enzymes . It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The fluorophenyl substituents further enhance its binding affinity and biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its potency over extended periods, making it suitable for long-term applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding its subcellular localization is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine-3-carbonyl Group: This step involves the acylation of the piperidine ring with a pyrrolidine-3-carbonyl chloride or similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Properties

IUPAC Name

(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKRRPSSYSNLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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